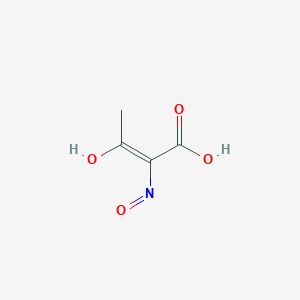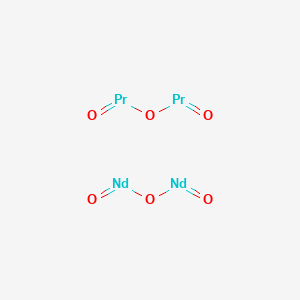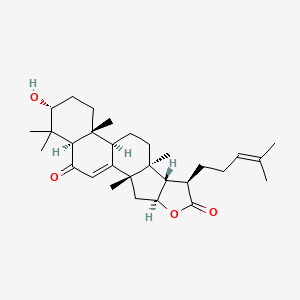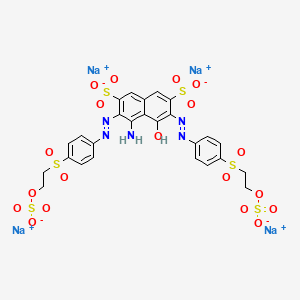
D-FENCHONE, 96
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Fenchone, also known as (1S,4R)-2,2,4-trimethylbicyclo[2.2.1]heptan-3-one, is an organic compound classified as a monoterpenoid and a bicyclic ketone . It is a colorless liquid with a distinct camphoraceous odor, often described as woody and earthy . D-Fenchone is primarily found in the essential oils of certain plants, such as fennel and wormwood . It is widely used in the perfume, food, and pharmaceutical industries due to its unique aromatic properties .
Méthodes De Préparation
D-Fenchone can be synthesized through various methods. One common synthetic route involves the dehydrogenation of fenchol using a dehydrogenation catalyst . This method offers high conversion rates and good selectivity, with the reaction process being mild and environmentally friendly . Another approach involves the cyclization of citronellal, a monoterpenoid found in citronella oil . This method is cost-effective and suitable for large-scale production .
Analyse Des Réactions Chimiques
D-Fenchone undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . In oxidation reactions, D-Fenchone can be converted to camphor using oxidizing agents such as chromic acid . Reduction reactions can convert D-Fenchone to fenchol using reducing agents like sodium borohydride . Common reagents used in these reactions include anilines and titanium complexes . Major products formed from these reactions include camphor, fenchol, and various fenchone derivatives .
Applications De Recherche Scientifique
D-Fenchone has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of various compounds . In biology, D-Fenchone exhibits antibacterial, anticandidal, and antibiofilm properties, making it useful in studies related to microbial infections . In medicine, D-Fenchone is used in the formulation of medications for treating kidney, bladder, and urinary tract stones . In the industry, D-Fenchone is used as a flavoring agent in food and beverages, as well as a fragrance component in perfumes and cosmetics .
Mécanisme D'action
The mechanism of action of D-Fenchone involves its interaction with various molecular targets and pathways. For instance, D-Fenchone has been shown to interact with proteins such as β-ketoacyl acyl carrier protein synthase in Escherichia coli, 1,3-β-D-glucan synthase in Candida albicans, and Anthranilate-CoA ligase in Pseudomonas aeruginosa . These interactions inhibit the growth and biofilm formation of these microorganisms . Additionally, D-Fenchone exhibits diuretic activity by increasing urinary output and electrolyte excretion in a dose-dependent manner .
Comparaison Avec Des Composés Similaires
D-Fenchone is structurally similar to other monoterpenoids such as camphor and borneol . it is unique in its distinct camphoraceous odor and its occurrence in specific plants like fennel and wormwood . Unlike camphor, which is widely used for its medicinal properties, D-Fenchone is primarily valued for its aromatic properties . Similar compounds include L-Fenchone, which is the enantiomer of D-Fenchone, and other bicyclic monoterpenoids like camphor and borneol .
Propriétés
Numéro CAS |
126-21-6 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23344 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144083.png)




![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/structure/B1144091.png)





